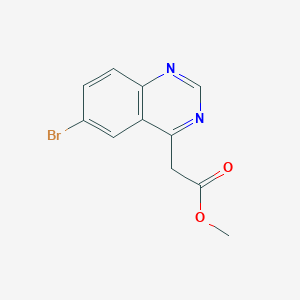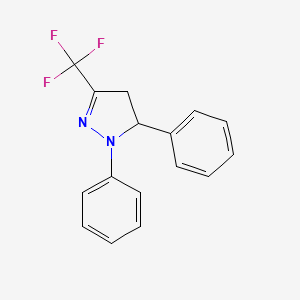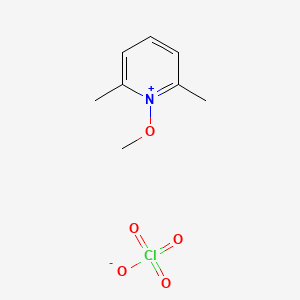
1-Methoxy-2,6-dimethylpyridin-1-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-2,6-dimethylpyridin-1-ium perchlorate is a chemical compound with the molecular formula C8H12ClNO5. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
The synthesis of 1-Methoxy-2,6-dimethylpyridin-1-ium perchlorate typically involves the reaction of 2,6-dimethylpyridine with methanol in the presence of a strong acid, such as perchloric acid. The reaction conditions often include controlled temperature and pressure to ensure the formation of the desired product .
Analyse Chemischer Reaktionen
1-Methoxy-2,6-dimethylpyridin-1-ium perchlorate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-2,6-dimethylpyridin-1-ium perchlorate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Wirkmechanismus
The mechanism of action of 1-Methoxy-2,6-dimethylpyridin-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-2,6-dimethylpyridin-1-ium perchlorate can be compared with other similar compounds, such as:
2,6-Dimethylpyridine: A precursor in the synthesis of the compound.
1-Methoxy-2,6-dimethylpyridinium chloride: A similar compound with chloride instead of perchlorate.
1-Methoxy-2,6-dimethylpyridinium bromide: Another similar compound with bromide instead of perchlorate.
The uniqueness of this compound lies in its specific perchlorate anion, which can influence its reactivity and applications .
Eigenschaften
CAS-Nummer |
1693-97-6 |
|---|---|
Molekularformel |
C8H12ClNO5 |
Molekulargewicht |
237.64 g/mol |
IUPAC-Name |
1-methoxy-2,6-dimethylpyridin-1-ium;perchlorate |
InChI |
InChI=1S/C8H12NO.ClHO4/c1-7-5-4-6-8(2)9(7)10-3;2-1(3,4)5/h4-6H,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
XWAXPMGUSCKFCU-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=[N+](C(=CC=C1)C)OC.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


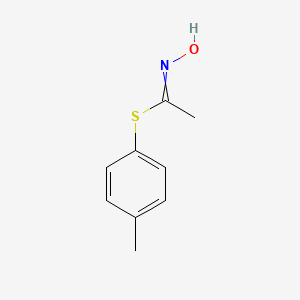
![N-[(2-Chlorobiphenyl-4-Yl)methyl]-Beta-Alanyl-N-(3-Carboxyphenyl)-Beta-Alaninamide](/img/structure/B14756409.png)
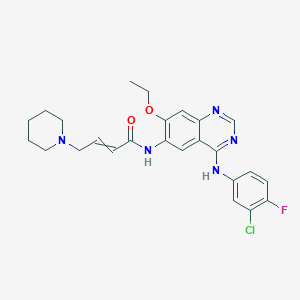




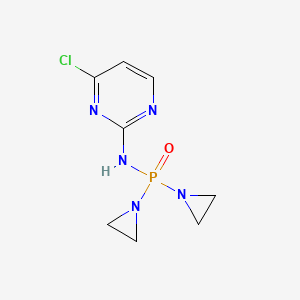

![2-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]ethyl 1-methanesulfonate](/img/structure/B14756461.png)


